molecular formula C20H18N4O2 B11652907 2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one

2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one

Cat. No.: B11652907
M. Wt: 346.4 g/mol
InChI Key: LGJAKQJKFNZCPY-UHFFFAOYSA-N
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Description

2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroquinazolin-4-one with an appropriate pyrrole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the aromatic ring.

Scientific Research Applications

2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Amino-1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one: shares structural similarities with other quinazolinone derivatives and pyrrole-containing compounds.

    Quinazolinone Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

    Pyrrole-Containing Compounds: Pyrrole derivatives are widely studied for their pharmacological properties and are used in the synthesis of many bioactive molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for drug development and other scientific research applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[1-(3,4-dimethylphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H18N4O2/c1-11-7-8-13(9-12(11)2)24-10-16(25)17(18(24)21)19-22-15-6-4-3-5-14(15)20(26)23-19/h3-9,21,25H,10H2,1-2H3,(H,22,23,26)

InChI Key

LGJAKQJKFNZCPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O)C

Origin of Product

United States

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